N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

TNF-α inhibition anti-inflammatory structure-activity relationship

N-[1,1′-Biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 494827-81-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. Compounds in this family feature a fused tetracyclic benzo[cd]indol-2(1H)-one core bearing a sulfonamide substituent at the 6-position.

Molecular Formula C23H16N2O3S
Molecular Weight 400.5g/mol
CAS No. 494827-81-5
Cat. No. B402657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS494827-81-5
Molecular FormulaC23H16N2O3S
Molecular Weight400.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
InChIInChI=1S/C23H16N2O3S/c26-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)29(27,28)25-17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,25H,(H,24,26)
InChIKeyHFOFELOFFLAHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1,1′-Biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 494827-81-5): Chemical Class and Baseline Profile for Scientific Procurement


N-[1,1′-Biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 494827-81-5) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class. Compounds in this family feature a fused tetracyclic benzo[cd]indol-2(1H)-one core bearing a sulfonamide substituent at the 6-position. This class has been validated as a privileged scaffold for inhibiting multiple therapeutic targets, including tumor necrosis factor-α (TNF-α) [1], retinoic acid receptor-related orphan receptor γ (RORγ) [2], and Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [3]. The target compound is distinguished by its N-biphenyl-4-yl sulfonamide substituent, which confers a distinct electronic and steric profile relative to other N-substituted analogs in the class.

Why Generic Substitution of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides Is Scientifically Unreliable: The Case of CAS 494827-81-5


Within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class, seemingly minor modifications to the N-substituent on the sulfonamide group produce dramatic shifts in target potency, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that replacing the N-substituent can alter TNF-α IC50 values from 42 µM (EJMC-1, 3-chloro-4-hydroxyphenyl) to 3 µM (compound 4e, indol-6-yl) [1], or shift RORγ IC50 values from >20 µM to 40 nM [2]. Against mPTPB, compounds with aliphatic N-substituents are completely inactive (no inhibition at 20 µM), whereas specific aromatic substitutions confer IC50 values as low as 1.2 µM [3]. The biphenyl-4-yl substituent of CAS 494827-81-5 occupies a unique chemical space within this continuum; thus, assuming equivalent performance with any other N-substituted analog—without confirmatory, target-specific comparative data—introduces substantial scientific and procurement risk.

Product-Specific Quantitative Evidence Guide for CAS 494827-81-5: Comparator-Based Differentiation Across TNF-α, RORγ, and mPTPB Targets


TNF-α Inhibitory Potency Differentiation: CAS 494827-81-5 vs. EJMC-1 and Other N-Substituted Analogs

The TNF-α inhibitory activity of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides is exquisitely sensitive to the N-sulfonamide substituent. EJMC-1 (N-(3-chloro-4-hydroxyphenyl)) exhibits a modest IC50 of 42 µM in a cell-based TNF-α assay, while the unsubstituted N-phenyl analog S10 achieves a 3-fold improvement (IC50 14 µM) and optimized compound 4e (N-indol-6-yl) reaches 3 µM, a 14-fold gain over EJMC-1 [1]. SAR analysis in the primary literature indicates that extended aromatic N-substituents enhance potency through improved hydrophobic packing with the TNF-α dimer interface [1]. CAS 494827-81-5, bearing the biphenyl-4-yl group—the largest aromatic N-substituent yet evaluated in published SAR series—is predicted, based on this monotonic SAR trend, to deliver TNF-α inhibitory potency superior to both EJMC-1 and S10. Direct head-to-head comparison data for this specific compound are not publicly available as of the literature survey date.

TNF-α inhibition anti-inflammatory structure-activity relationship

RORγ Inhibitory Potency: Positioning CAS 494827-81-5 Within the Class-Wide Potency Continuum

In the RORγ inhibitor series, the initial virtual screening hit s4 displayed micromolar activity (AlphaScreen IC50 = 20.27 µM; cell-based reporter gene assay IC50 = 11.84 µM). Systematic optimization of the N-sulfonamide substituent yielded compounds 7j, 8c, 8k, and 8p with IC50 values of 40–140 nM, representing a >140-fold improvement [1]. The SAR analysis established that bulky, lipophilic N-substituents occupying the RORγ ligand-binding domain hydrophobic pocket correlate with enhanced potency [1]. CAS 494827-81-5, with its biphenyl-4-yl substituent, provides a larger hydrophobic surface area than the N-substituents of s4 (structure not publicly disclosed) and is conceptually positioned between the micromolar hit and the nanomolar lead series. No direct RORγ inhibition data for this specific compound have been reported.

RORγ inhibition Th17 autoimmune nuclear receptor

mPTPB Inhibition: Differentiation via N-Aromatic Substitution Requirement vs. Inactive Aliphatic Analogs

Against mPTPB, the SAR is binary: aromatic N-sulfonamide substituents are essential for activity, while all tested aliphatic-substituted analogs show no inhibition at 20 µM [1]. Within the aromatic subset, potency varies from 21.1 µM (compound 5, linear hydrocarbon chain on aryl ring) to 1.2 µM (compound 1, most potent). The biphenyl-4-yl group of CAS 494827-81-5 satisfies the aromatic requirement and provides an extended π-interaction surface that is structurally distinct from the mono-aryl or alkyl-aryl analogs tested in the mPTPB screen. The closest available comparator in public databases is N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CHEMBL1773168), which exhibits an IC50 of 50 µM against human MEG2 (a related tyrosine phosphatase), confirming that para-substituted phenyl rings support target engagement [2]. Direct mPTPB IC50 data for the biphenyl derivative remain unreported.

mPTPB inhibition Mycobacterium tuberculosis virulence factor

Predicted Lipophilicity Differential: XLogP3-AA Comparison with Key Class Representatives

Lipophilicity (XLogP3-AA) is a key determinant of membrane permeability and solubility within this chemotype. EJMC-1 (N-(3-chloro-4-hydroxyphenyl)) has a computed XLogP3-AA of 2.9, with a molecular weight of 374.8 g/mol and 3 hydrogen bond donors (HBDs) [1]. Introduction of the biphenyl-4-yl group in CAS 494827-81-5 eliminates the phenolic -OH (reducing HBD count from 3 to 2), removes the electron-withdrawing chlorine atom, and adds a second phenyl ring. These structural changes are predicted to increase XLogP3-AA relative to EJMC-1. The molecular weight increases from 374.8 to 400.5 g/mol, which remains within favorable drug-like space (Rule of 5 compliant). The reduced HBD count (2 vs. 3) is predicted to enhance passive membrane permeability relative to EJMC-1, particularly relevant for intracellular targets such as RORγ (nuclear receptor) and mPTPB (cytosolic phosphatase) [2][3]. No experimental logP or permeability data for this specific compound have been located.

lipophilicity drug-likeness membrane permeability

Best Research and Industrial Application Scenarios for N-[1,1′-Biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 494827-81-5)


TNF-α Inhibitor Lead Optimization for Auto-Inflammatory Disease Models

The biphenyl-4-yl analog serves as a structurally advanced starting point for TNF-α inhibitor hit-to-lead campaigns. Based on published SAR showing that extended aromatic N-substituents correlate with improved potency (IC50 from 42 µM down to 3 µM) [1], this compound is positioned for iterative medicinal chemistry optimization targeting sub-micromolar cellular activity. Its procurement is indicated for laboratories conducting TNF-α competitive binding SPR assays and cell-based inflammation models where S10 or EJMC-1 have already been profiled as reference comparators.

RORγ Antagonist Scaffold Diversification in Th17-Mediated Autoimmune Disease Research

With RORγ inhibition IC50 values spanning >20 µM to 40 nM depending on N-substituent optimization [1], the biphenyl-substituted compound provides a chemically differentiated scaffold for structure-based drug design. Researchers investigating nuclear receptor ligand-binding domain interactions can utilize this compound as a probe to explore the hydrophobic pocket occupancy preferences that drive the potency gains observed in the published 7j/8c/8k/8p series.

mPTPB-Targeted Anti-Tuberculosis Agent Screening Cascade

The aromatic N-substituent requirement for mPTPB inhibition [1] makes the biphenyl analog a suitable candidate for inclusion in mechanism-of-action studies against Mycobacterium tuberculosis. As aliphatic-substituted class members are uniformly inactive, procurement of this compound for mPTPB enzyme inhibition assays (pNPP substrate, pre-incubation protocol) ensures that critical aromatic functionality is present for initial activity assessment, with the structurally validated N-(4-butylphenyl) analog (MEG2 IC50 = 50 µM) [2] available as a cross-target comparator.

Physicochemical Property Benchmarking for Intracellular Target Engagement Studies

The predicted reduction in hydrogen bond donor count (2 vs. 3 for EJMC-1) and moderately elevated lipophilicity (estimated XLogP3-AA > 2.9 vs. 2.9 for EJMC-1) [1] position this compound as a tool for evaluating passive membrane permeability in cell-based assays targeting intracellular proteins (RORγ, mPTPB). Laboratories performing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening can employ this analog alongside EJMC-1 to experimentally quantify the permeability gain attributable to HBD reduction and biphenyl substitution.

Quote Request

Request a Quote for N-[1,1'-biphenyl]-4-yl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.